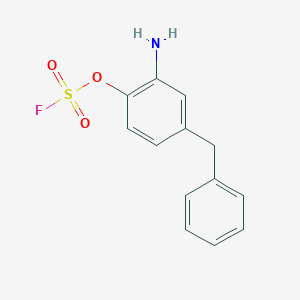
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a carbonyl group, a tetrahydroisoquinoline group, and a chromene group with a carboxamide substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Furan compounds can be synthesized from a variety of precursors including carbohydrates and 5-hydroxymethylfurfural .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring, a five-membered ring with an oxygen atom, would contribute to the compound’s aromaticity. The tetrahydroisoquinoline group, a bicyclic structure containing a nitrogen atom, could potentially contribute to the compound’s basicity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo nucleophilic addition reactions, while the furan ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and potentially its melting point. The various functional groups could also influence its solubility in different solvents .Applications De Recherche Scientifique
Antibacterial Activities
Overview: N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (referred to as compound 3) has demonstrated potent antibacterial properties. Researchers have investigated its effects against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA).
Findings:- Docking studies and molecular dynamics simulations validated its efficacy by revealing active site interactions and molecular stability .
Anti-Microbial Agents
Overview: Synthetic carbamothioyl-furan-2-carboxamide derivatives, including iso-thiocyanate (3), have shown promise as anti-microbial agents.
Synthesis:- Iso-thiocyanate (3) reacts with primary amines to yield corresponding carbamothioyl-furan-2-carboxamide derivatives (4a–f) in moderate to excellent yields .
Antiproliferative and Antioxidant Activities
Overview: ROS (reactive oxygen species) play essential roles in cellular metabolism but can also damage tissues and disrupt normal cellular function.
Implications:Computational Chemistry
Overview: Computational studies enhance our understanding of compound behavior.
Applications::Mécanisme D'action
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to inhibit the in vitro ache activity in mice , suggesting potential effects on cholinergic signaling pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for accumulation in specific tissues .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential inhibition of ache activity, it could potentially affect neuronal signaling and cognitive function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-22(19-13-16-4-1-2-5-20(16)31-24(19)29)25-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-30-21/h1-8,11-13H,9-10,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGDLWZYWQXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

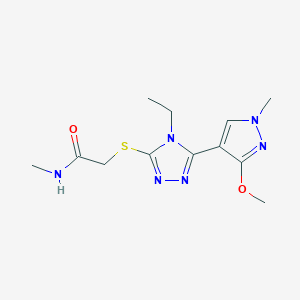
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)
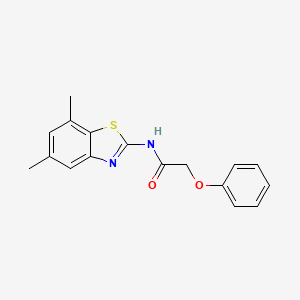
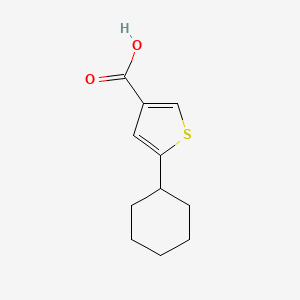

amine hydrochloride](/img/structure/B2775050.png)

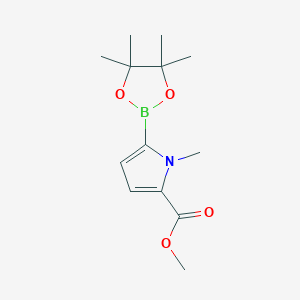
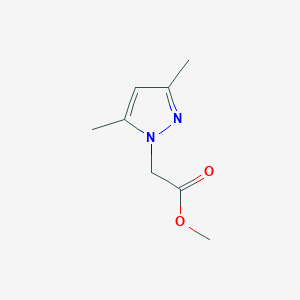

![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
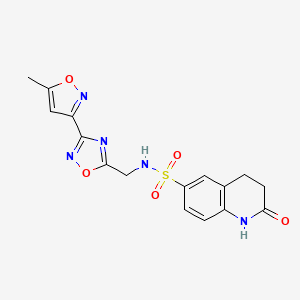
![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
